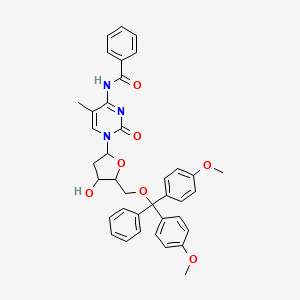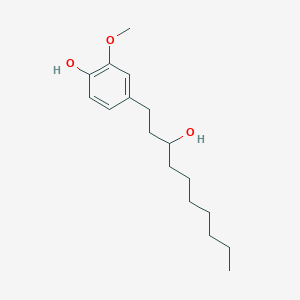
Oxotitanium;sulfuric acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxotitanium; sulfuric acid; hydrate, also known as titanium (IV) oxysulfate - sulfuric acid hydrate, is a compound with the chemical formula TiOSO4 · xH2SO4 · yH2O. This compound is a titanium-based material that is often used in various industrial and scientific applications due to its unique properties. It is typically found in a hydrated form, which means it contains water molecules within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of oxotitanium; sulfuric acid; hydrate involves the dissolution of titanium dioxide in concentrated sulfuric acid. This process results in the formation of titanium (IV) oxysulfate, which can then be hydrated to form the desired compound. The reaction conditions typically involve high temperatures and controlled pH levels to ensure the complete dissolution of titanium dioxide and the formation of a stable hydrate.
Industrial Production Methods
In industrial settings, the production of titanium (IV) oxysulfate - sulfuric acid hydrate often involves the use of ilmenite ore (FeTiO3). The ore is dissolved in aqueous sulfuric acid, which precipitates the iron while retaining the titanium in solution. The titanium sulfate solution is then diluted or heated to precipitate the pure form of titanium dioxide, which can be further processed to obtain the hydrated compound .
Analyse Chemischer Reaktionen
Types of Reactions
Oxotitanium; sulfuric acid; hydrate undergoes various chemical reactions, including hydrolysis, complexation, and precipitation. These reactions are influenced by the presence of water and other reagents in the solution.
Common Reagents and Conditions
Hydrolysis: In aqueous solutions, oxotitanium; sulfuric acid; hydrate can hydrolyze to form hydrated titanium dioxide.
Major Products Formed
The major products formed from the reactions of oxotitanium; sulfuric acid; hydrate include hydrated titanium dioxide, various titanium complexes, and pure titanium dioxide.
Wissenschaftliche Forschungsanwendungen
Oxotitanium; sulfuric acid; hydrate has a wide range of scientific research applications:
Biology: The compound’s ability to form stable complexes makes it useful in biological studies involving metal-ligand interactions.
Medicine: Research is ongoing into the potential use of titanium-based compounds in medical applications, such as drug delivery systems and imaging agents.
Wirkmechanismus
The mechanism of action of oxotitanium; sulfuric acid; hydrate involves the coordination of the titanium (IV) ion with various ligands. In aqueous solutions, the titanyl (IV) ion (TiO2+) hydrolyzes easily to form solid titanium dioxide unless stabilized through complexation . The coordination chemistry of the compound involves the binding of titanium (IV) to a doubly bound oxo group and four ligands in the equatorial plane, with one weakly bound ligand trans to the Ti=O bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium titanium (IV) oxysulfate: Similar to oxotitanium; sulfuric acid; hydrate, this compound is used in the hydrothermal synthesis of hydrated titanium dioxide.
Titanium (IV) oxide sulfate: Another titanium-based compound used in the production of titanium dioxide pigments.
Uniqueness
Oxotitanium; sulfuric acid; hydrate is unique due to its ability to form stable hydrated structures and complexes with various ligands. This property makes it particularly useful in the synthesis of mesoporous materials and in applications requiring stable titanium complexes.
Eigenschaften
Molekularformel |
H6O10S2Ti |
|---|---|
Molekulargewicht |
278.0 g/mol |
IUPAC-Name |
oxotitanium;sulfuric acid;hydrate |
InChI |
InChI=1S/2H2O4S.H2O.O.Ti/c2*1-5(2,3)4;;;/h2*(H2,1,2,3,4);1H2;; |
InChI-Schlüssel |
VWXRXGSRWDMQNA-UHFFFAOYSA-N |
Kanonische SMILES |
O.OS(=O)(=O)O.OS(=O)(=O)O.O=[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13389363.png)





![1-Amino-4,5-bis(methylamino)pent-1-en-3-one;1-amino-4-(methylamino)-5-methylsulfanylpent-1-en-3-one;1-amino-4-(methylamino)-5-(pyridin-2-yldisulfanyl)pent-1-en-3-one;methyl 6-amino-3-(methylamino)-4-oxohex-5-enoate;methyl 2-[5-amino-2-(methylamino)-3-oxopent-4-enyl]sulfanylacetate](/img/structure/B13389393.png)



![2-Biphenyl-4-yl-6-chloro-3-piperazin-1-ylmethyl imidazo[1,2-a]pyridine](/img/structure/B13389419.png)
![8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13389435.png)
